molecular formula C8H9ClN2O B2548134 5-Chloro-4,6-dimethylnicotinamide CAS No. 890092-35-0

5-Chloro-4,6-dimethylnicotinamide

Cat. No.: B2548134
CAS No.: 890092-35-0
M. Wt: 184.62
InChI Key: AUNWPLQTWPWZDR-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) Derivatives in Contemporary Chemical Research

Nicotinamide derivatives are at the forefront of contemporary chemical research due to their wide-ranging applications. In medicinal chemistry, substituted nicotinamides have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The ability of these derivatives to modulate the activity of enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), has made them attractive targets for drug discovery programs. acs.org Furthermore, the structural modifications of the nicotinamide core allow for the fine-tuning of properties like solubility, bioavailability, and target specificity. In materials science, nicotinamide derivatives are being explored for their potential in the development of novel functional materials, including metal-organic frameworks and luminescent sensors.

Overview of Halogenated Nicotinamide Scaffolds in Chemical Synthesis

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the nicotinamide scaffold is a common strategy in chemical synthesis to modulate the molecule's properties. Halogenation can influence the electronic distribution within the pyridine (B92270) ring, affecting its reactivity and the acidity of neighboring protons. This can be particularly useful in directing further chemical transformations. For instance, a halogen substituent can serve as a handle for cross-coupling reactions, enabling the introduction of a wide array of other functional groups. Moreover, the presence of a halogen atom can enhance the lipophilicity of the molecule, which can be advantageous for its interaction with biological membranes and protein binding pockets.

Research Landscape for Substituted Nicotinamides

The research landscape for substituted nicotinamides is dynamic and continually expanding. Current research efforts are focused on several key areas. One major thrust is the design and synthesis of novel nicotinamide derivatives with enhanced potency and selectivity for specific biological targets. This often involves computational modeling and structure-activity relationship (SAR) studies to guide the synthetic efforts. Another area of active investigation is the development of more efficient and sustainable synthetic methodologies for the preparation of these compounds. This includes the use of catalysis and flow chemistry to improve reaction yields and reduce environmental impact. Furthermore, there is a growing interest in the application of substituted nicotinamides as chemical probes to study complex biological processes and as building blocks for the construction of more intricate molecular architectures. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWPLQTWPWZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Profile of 5 Chloro 4,6 Dimethylnicotinamide

Based on its structure, 5-Chloro-4,6-dimethylnicotinamide is a solid at room temperature. The key chemical features of this molecule are the nicotinamide (B372718) core, a chloro substituent at the 5-position, and two methyl groups at the 4- and 6-positions of the pyridine (B92270) ring.

PropertyValue
IUPAC Name 5-chloro-4,6-dimethylpyridine-3-carboxamide
CAS Number 890092-35-0
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol

This data is based on publicly available chemical database information.

The presence of the electron-withdrawing chloro group is expected to influence the electron density of the pyridine ring, potentially impacting its reactivity in electrophilic and nucleophilic substitution reactions. The two methyl groups, being electron-donating, would partially counteract this effect and also introduce steric hindrance around the adjacent positions. The amide functional group is a key feature, capable of participating in hydrogen bonding, which will influence the compound's melting point, solubility, and potential biological interactions.

Synthetic Methodologies for this compound and Analogs

The synthesis of this compound and its analogs involves a multi-step process that requires precise control over reaction conditions to achieve the desired substitution pattern on the pyridine ring. Key strategic considerations include the introduction of the chloro substituent at the C-5 position, the formation of the carboxamide group at the C-3 position, and subsequent derivatization of the nicotinamide scaffold.

Reactivity and Mechanistic Investigations of 5 Chloro 4,6 Dimethylnicotinamide

Nucleophilic Reactivity at the Halogenated Position

The presence of a chlorine atom on the pyridine (B92270) ring suggests the potential for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group is expected to activate the ring towards attack by nucleophiles.

Mechanistic Studies of Nucleophilic Substitution on Chloro-Substituted Pyridines

While no specific mechanistic studies for 5-Chloro-4,6-dimethylnicotinamide have been found, the general mechanism for nucleophilic aromatic substitution on chloropyridines typically proceeds through a Meisenheimer-like intermediate. The rate and regioselectivity of such reactions are influenced by the position of the chloro substituent relative to the ring nitrogen and other activating or deactivating groups. For related compounds, it has been noted that a chloro group can be substituted by various nucleophiles.

Carboxamide Group Reactivity

The carboxamide functional group is a key feature of nicotinamides and offers a site for various chemical transformations.

Aminolysis and Esterification Reactions Facilitated by Carboxyl-Activating Nicotinamide (B372718) Derivatives

Hydrogen-Bonding Interactions Influenced by the Carboxamide Moiety

The carboxamide group, with its N-H and C=O moieties, is a strong hydrogen bond donor and acceptor. These interactions are crucial in the solid-state structure and in the interactions with biological targets or other molecules in solution. While specific studies on the hydrogen-bonding patterns of this compound are not documented, it is expected to form dimers or polymeric chains through intermolecular hydrogen bonds in the solid state, a common feature for primary amides.

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites, such as the chloro-substituted pyridine ring and the carboxamide group, chemo- and regioselectivity are important considerations in chemical synthesis. For related dichloro-substituted nicotinic acids, selective substitution of one chloro group over another has been demonstrated. For example, in the synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives, the chloro group at the 6-position of a 5,6-dichloro nicotinoyl chloride intermediate is selectively displaced by a thiol nucleophile. This selectivity is likely governed by the electronic effects of the ring nitrogen and the other substituents. However, without specific studies on this compound, any discussion on its chemo- and regioselectivity remains speculative.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 4,6 Dimethylnicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule such as 5-Chloro-4,6-dimethylnicotinamide, a combination of one-dimensional and two-dimensional NMR experiments would provide a detailed picture of its atomic connectivity and spatial arrangement.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic proton and the protons of the two methyl groups. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the chloro and amide functionalities. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the pyridine (B92270) ring and the carbonyl carbon of the amide group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Proton-Proton and Carbon-Proton Correlations

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are essential. Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the protons of the methyl groups and the adjacent aromatic ring proton, if any such coupling exists.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals. The aromatic proton signal would also be correlated with its attached carbon atom on the pyridine ring.

A hypothetical data table for expected 2D NMR correlations is presented below:

Proton Signal (¹H)Correlated Carbon Signal (¹³C) via HSQCCorrelated Proton Signal(s) (¹H) via COSY
Aromatic CHCorresponding Aromatic CPotentially with methyl protons
Methyl 1 (CH₃)Corresponding Methyl CPotentially with aromatic proton
Methyl 2 (CH₃)Corresponding Methyl CPotentially with aromatic proton

Isotopic Labeling Strategies for Unambiguous Signal Assignment (e.g., ¹³C/¹⁵N-labeling)

In cases of signal overlap or complex coupling patterns, isotopic labeling can provide definitive assignments. Synthesizing this compound with ¹³C-enriched precursors at specific positions would allow for the unambiguous identification of those carbon signals in the ¹³C NMR spectrum. Similarly, ¹⁵N-labeling of the pyridine ring nitrogen and the amide nitrogen would enable the use of ¹H-¹⁵N correlation experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), to probe the electronic environment of the nitrogen atoms and their connectivity to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental formula (C₈H₉ClN₂O).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for nicotinamide (B372718) derivatives often involve cleavage of the amide group, loss of the chloro substituent, and fragmentation of the pyridine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

A potential fragmentation pattern could include the following key fragments:

m/z ValueProposed Fragment
[M]⁺Molecular ion of this compound
[M - Cl]⁺Loss of a chlorine radical
[M - NH₂]⁺Loss of the amino group from the amide
[M - CONH₂]⁺Loss of the entire carboxamide group

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Key expected vibrational frequencies are summarized in the table below:

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amide)3400-3200Stretching
C-H (Aromatic/Methyl)3100-2850Stretching
C=O (Amide)1680-1630Stretching (Amide I band)
C=C, C=N (Pyridine ring)1600-1450Stretching
N-H (Amide)1640-1550Bending (Amide II band)
C-Cl800-600Stretching

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound.

Single-Crystal X-ray Diffraction of Nicotinamide Derivatives

The general methodology for the structural elucidation of nicotinamide derivatives involves growing a single crystal of the compound suitable for X-ray diffraction analysis. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring, the conformation of the amide group relative to the ring, and any intermolecular hydrogen bonding or other non-covalent interactions that dictate the crystal packing. While specific crystallographic data for the title compound is not publicly available, studies on related nicotinamide derivatives have provided valuable insights into their solid-state structures. nih.govnih.govacs.org

A hypothetical table of crystallographic data is presented below based on what would be expected from such an analysis:

ParameterExpected Value
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from unit cell dimensions
Z (molecules/unit cell)Integer value (e.g., 4)
Density (calculated)g/cm³
R-factorValue indicating the goodness of fit

No Public Data on Co-Crystallization of this compound with Biological Targets

Despite a comprehensive search of scientific literature and crystallographic databases, no publicly available information exists on the co-crystallization of the chemical compound this compound with any biological targets.

As a result, an analysis of its ligand-target interactions through methods such as X-ray crystallography cannot be provided at this time. The Protein Data Bank (PDB), a primary repository for the three-dimensional structural data of large biological molecules, contains no entries for this specific compound complexed with a protein or other biological macromolecule.

The process of co-crystallization involves forming a crystal that contains both a ligand, in this case, this compound, and its biological target, typically a protein. The resulting crystal structure is then analyzed, most commonly using X-ray diffraction, to reveal the precise three-dimensional arrangement of the atoms. This information is crucial for understanding how the ligand binds to its target at the molecular level, including identifying the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the complex.

This detailed structural information is fundamental in the field of drug discovery and development for the rational design of more potent and selective therapeutic agents.

The absence of such data for this compound means that any discussion of its specific interactions with biological targets would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary before a detailed analysis of its structural biology can be presented.

Computational Chemistry and Theoretical Modeling of 5 Chloro 4,6 Dimethylnicotinamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) are common applications.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within the DFT framework to calculate NMR shielding tensors. nih.gov These theoretical shielding values for a series of compounds typically show a strong linear correlation with experimentally measured chemical shifts. aps.org For accurate predictions, the choice of the functional (e.g., B3LYP, WP04, ωB97X-D) and basis set (e.g., 6-311++G(2d,p)) is crucial, and calculations are often performed including a solvent model to better replicate experimental conditions. nih.govnih.gov Benchmark studies have shown that methodologies like WP04/6-311++G(2d,p) for ¹H shifts and ωB97X-D/def2-SVP for ¹³C shifts can yield high accuracy. nih.gov While DFT calculations for an isolated molecule using an implicit solvent model are powerful, caution is required as they may not fully capture all intermolecular interactions present in experimental measurements. nih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for a Substituted Nicotinamide (B372718) Structure This table demonstrates the typical output of a DFT calculation for NMR shifts, where calculated values are correlated with experimental data. Data is representative of the methodology.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Difference (ppm)
C2165.8166.5-0.7
C3129.5130.1-0.6
C4148.2149.0-0.8
C5135.4136.2-0.8
C6150.1150.9-0.8
C=O168.9169.5-0.6

Vibrational Frequencies: DFT calculations can also simulate the vibrational spectra (FT-IR and FT-Raman) of 5-Chloro-4,6-dimethylnicotinamide. By performing a frequency calculation on the optimized geometry of the molecule, a set of harmonic vibrational frequencies is obtained. nih.gov These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a close agreement with experimental spectra. nih.gov This analysis, supported by Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-Cl stretches, C-H bends, and ring vibrations. chemrxiv.org

DFT is a fundamental tool for analyzing the electronic properties of a molecule, which in turn govern its chemical reactivity. Key aspects investigated include frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netresearchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, negative potential sites would likely be localized on the oxygen and nitrogen atoms, while positive regions might be found around the amide hydrogens. researchgate.net

Table 2: Representative Global Reactivity Descriptors Calculated via DFT This table shows examples of reactivity parameters that can be derived from DFT calculations.

ParameterFormulaTypical Value (eV)Interpretation
HOMO EnergyE(HOMO)-6.5Energy of the outermost electrons
LUMO EnergyE(LUMO)-1.8Energy of the first available empty orbital
Energy GapΔE = E(LUMO) - E(HOMO)4.7Indicates chemical stability and reactivity researchgate.net
Chemical Potentialµ = (E(HOMO)+E(LUMO))/2-4.15Electron escaping tendency chemrxiv.org
Chemical Hardnessη = (E(LUMO)-E(HOMO))/22.35Resistance to change in electron distribution
Electrophilicity Indexω = µ²/2η3.65Measure of electrophilic power researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations compute the time-dependent behavior of a molecular system, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static models.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the molecule's movement over time in an explicitly modeled solvent, researchers can identify the most stable and populated conformations. These simulations can reveal dynamic processes such as the rotation of side chains or solvent-induced conformational switches, which can be validated against experimental NMR data. nih.gov Furthermore, when studying the interaction of a ligand with a biological target, MD simulations can assess the stability of the binding pose obtained from molecular docking. The root-mean-square deviation (RMSD) of the ligand within the binding site over the simulation time is often monitored; stable RMSD values indicate a stable binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) consider the 3D properties of molecules to predict their activity. nih.gov To develop a 3D-QSAR model for a series of substituted nicotinamides, a dataset of compounds with known biological activities is required. The process involves:

Alignment: The molecules in the training set are structurally aligned according to a common scaffold.

Field Calculation: The molecules are placed in a 3D grid, and for each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom. These values constitute the molecular fields.

Model Building: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates variations in the field values with changes in biological activity.

Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a separate test set of molecules (yielding an r² value). nih.govmdpi.com A statistically significant model (e.g., q² > 0.5) can then be used to predict the activity of new, unsynthesized nicotinamide derivatives and to generate contour maps that visualize which regions around the molecule favor or disfavor activity, guiding the design of more potent compounds. mdpi.comnih.gov

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used to identify promising new drug candidates from large databases of chemical compounds. researchgate.net This methodology relies on the three-dimensional structure of a biological target, typically a protein or enzyme, which can be determined through experimental methods like X-ray crystallography or NMR spectroscopy. The goal of SBVS is to find molecules that are predicted to bind favorably to a specific site on the target, such as an enzyme's active site, thereby modulating its biological activity. researchgate.net

The process begins with the preparation of the target protein's 3D structure, which involves steps like adding hydrogen atoms, assigning charges, and defining the binding pocket. nih.gov Subsequently, a large library of small molecules, such as the ZINC15 or ChemDiv databases, is computationally docked into this defined binding site. nih.gov Each compound is scored based on how well it fits geometrically and the favorability of its intermolecular interactions with the protein. This process acts as a funnel, filtering millions of compounds down to a manageable number of "hits" with the highest predicted binding affinity. nih.gov

For a hypothetical application involving this compound, a potential target could be an enzyme crucial for the survival of a pathogen, such as the pteridine (B1203161) reductase (PTR1) from Leishmania major, an enzyme vital for the parasite's folate pathway. nih.gov The virtual screening workflow would aim to identify inhibitors of this enzyme.

Table 1: Hypothetical Virtual Screening Cascade for Identifying PTR1 Inhibitors

Screening StageNumber of CompoundsCriteriaOutcome
Initial Library1,500,000Commercially available compounds (e.g., from ZINC15 database)Full library for screening
Docking Score Filter150,000Top 10% based on initial docking score (e.g., <-7.0 kcal/mol)High-scoring potential binders
Pharmacophore Filtering15,000Presence of key interaction features (e.g., H-bond donors/acceptors)Compounds with appropriate chemical features
Visual Inspection & Clustering500Removal of compounds with unfavorable conformations or poor interactionsDiverse chemical scaffolds selected
Final Hits50Selection of top-ranked, diverse compounds for further analysisPrioritized list for in silico affinity prediction

This tiered approach ensures that computational resources are used efficiently, progressively refining the selection to identify the most promising candidates, which would include molecules structurally similar or related to this compound, for more detailed computational analysis.

In Silico Prediction of Compound Binding Affinities and Selectivity

Following the identification of initial hits from virtual screening, more rigorous computational methods are employed to predict their binding affinities and selectivity with greater accuracy. Molecular docking provides an initial estimate of the binding energy and reveals the most likely binding pose of the ligand within the protein's active site. nih.gov These simulations calculate a docking score, often expressed in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. jbcpm.com

For this compound, a detailed docking analysis against a target like L. major PTR1 would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. nih.gov For instance, the nicotinamide moiety could form crucial hydrogen bonds with polar residues, while the chloro and methyl groups could engage in hydrophobic interactions.

To refine these predictions and assess the stability of the compound-protein complex, molecular dynamics (MD) simulations are often performed. nih.gov MD simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). mdpi.com These simulations can confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment.

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects. Computationally, selectivity is assessed by docking the candidate compound against the primary target and one or more homologous human proteins (anti-targets). nih.gov For example, to assess the selectivity of a potential PTR1 inhibitor, one would also dock it against human dihydrofolate reductase (DHFR), as both enzymes have structural similarities. nih.gov An ideal candidate would show a high predicted binding affinity for the parasite's enzyme but a significantly lower affinity for the human counterpart.

Table 2: Hypothetical In Silico Binding Affinity and Selectivity Profile for this compound and Analogues

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Kᵢ (nM)Key Interacting Residues
This compound L. major PTR1-9.2125HIS-181, ARG-17, SER-111
This compound Human DHFR-6.58,500ILE-7, PHE-34
Analogue A (5-Fluoro-)L. major PTR1-8.5350HIS-181, SER-111
Analogue B (5-Bromo-)L. major PTR1-9.865HIS-181, ARG-17, TYR-194
Acarbose (Reference Inhibitor)L. major PTR1-10.525ARG-17, SER-111, ASP-182

The data in this hypothetical table illustrates that this compound shows a strong predicted binding affinity for the target enzyme (L. major PTR1) and significantly weaker binding to the human off-target (Human DHFR), indicating favorable selectivity. The analysis of analogues suggests how small chemical modifications could potentially enhance (Analogue B) or decrease (Analogue A) this binding affinity, guiding further structure-activity relationship (SAR) studies. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as Reagents in Organic Synthesis

The utility of 5-Chloro-4,6-dimethylnicotinamide as a reagent in common organic synthesis methodologies is not extensively documented in peer-reviewed literature.

Carboxyl-Activating Agents for Amide and Ester Formation

There is no available scientific literature from the search results indicating the use of this compound as a carboxyl-activating agent for the formation of amides or esters.

Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Based on the available search results, there is no documented application of this compound specifically within solid-phase peptide synthesis (SPPS) methodologies.

Research in Material Science Applications

The exploration of this compound in materials science is in a preliminary stage, with its classification suggesting potential roles that are not yet detailed in research publications.

Exploration as Material Building Blocks

The compound has been categorized commercially as a potential material building block. ambeed.com However, specific examples or detailed research into its incorporation into larger material structures or polymers are not available in the current scientific literature.

Potential in Small Molecule Semiconductor Development

Similarly, this compound is listed in chemical databases as a potential small molecule semiconductor building block. ambeed.com This classification suggests theoretical interest, but published studies demonstrating or investigating its semiconductor properties could not be found in the search results.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways and Process Intensification

The synthesis of substituted nicotinamides is an active area of chemical research. Future efforts for 5-Chloro-4,6-dimethylnicotinamide would likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Current methods for analogous compounds often involve multi-step processes that may have limitations in terms of yield and purification.

Future research could explore:

Greener Synthesis: Utilizing more sustainable reagents and solvents to minimize environmental impact.

Flow Chemistry: Implementing continuous flow reactors for improved reaction control, safety, and scalability. This approach can lead to higher yields and purity while reducing reaction times.

Catalytic Methods: Investigating novel catalysts to facilitate the key bond-forming reactions, potentially reducing the number of synthetic steps and improving atom economy.

A key challenge in the synthesis of polysubstituted pyridines like this compound is achieving the desired regioselectivity. Research into novel directing groups or catalytic systems that can precisely control the placement of the chloro and methyl groups on the pyridine (B92270) ring will be critical.

Advanced Mechanistic Elucidation of Biological Interactions

The biological activity of nicotinamide (B372718) derivatives is diverse, with documented roles as enzyme inhibitors and modulators of cellular pathways. A crucial future direction for This compound is to elucidate its specific molecular interactions within biological systems. Based on related compounds, potential areas of investigation include its activity as an antifungal agent or as an inhibitor of enzymes such as Nicotinamide N-Methyltransferase (NNMT).

Advanced techniques that could be employed include:

Target Identification: Using chemoproteomics and other advanced screening methods to identify the specific protein targets of the compound.

Biophysical Assays: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Structural Biology: Utilizing X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed view of the binding mode.

Expansion of Structure-Activity Relationship Databases

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of a lead compound. For This compound , this would involve the synthesis and biological evaluation of a library of analogs.

Key structural modifications to explore could include:

Substitution at the Amide: Replacing the amide with other functional groups to probe the importance of this moiety for biological activity.

Introduction of New Substituents: Adding other chemical groups at different positions on the pyridine ring to explore new interactions with the biological target.

The data generated from these studies would be compiled into a comprehensive SAR database, which would be invaluable for guiding future drug design efforts.

Computational Design and Predictive Modeling for New Analog Discovery

In conjunction with experimental SAR studies, computational chemistry and molecular modeling will be instrumental in accelerating the discovery of new and more potent analogs of This compound .

Future computational research should focus on:

Homology Modeling: In the absence of an experimentally determined structure of a potential target protein, homology modeling can be used to generate a reliable 3D model for docking studies.

Molecular Docking: Simulating the binding of This compound and its analogs to the active site of a target protein to predict binding affinity and orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: Identifying the key chemical features responsible for the biological activity and using this information to search for new scaffolds with similar properties.

These predictive models will help prioritize the synthesis of the most promising analogs, thereby saving time and resources.

Interdisciplinary Studies at the Interface of Chemistry and Biology

The comprehensive investigation of This compound will necessitate a highly interdisciplinary approach, integrating synthetic chemistry, molecular biology, pharmacology, and computational science.

Collaborative efforts will be essential to:

Seamlessly integrate the design, synthesis, and biological testing of new analogs.

Correlate in vitro activity with cellular and eventually in vivo effects.

Develop a holistic understanding of the compound's mechanism of action, from molecular interactions to physiological outcomes.

Such an integrated approach will be crucial for unlocking the full therapeutic or agrochemical potential of This compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 5-Chloro-4,6-dimethylnicotinamide, and what methodological considerations are critical for reproducibility?

A two-step chlorination protocol is commonly employed:

Step 1 : Mono-chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile using sulfuryl chloride (SO₂Cl₂) under controlled conditions to yield 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile.

Step 2 : Further chlorination with phosphorus oxychloride (POCl₃) to substitute the hydroxyl group with chlorine, forming 2,5-dichloro-4,6-dimethylnicotinonitrile. Subsequent hydrolysis (e.g., acid-catalyzed) converts the nitrile to the amide group .
Key Considerations :

  • Temperature control during chlorination (avoiding over-chlorination).
  • Purity of intermediates (monitored via HPLC or TLC).
  • Hydrolysis conditions (e.g., HCl concentration, reaction time) to optimize yield .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between aromatic rings (e.g., 66.68°–71.91° for pyridine/benzene interactions) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~200–220) and fragmentation patterns validate the molecular formula (C₈H₈ClN₃O) .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~8.0–8.5 ppm), and amide protons (δ ~7.2 ppm) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Byproduct formation : Unreacted intermediates (e.g., dichloro derivatives) may persist. Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol .
  • Hydrolysis control : Over-hydrolysis can degrade the amide group. Acid concentration (e.g., 6M HCl) and reaction time (≤4 hours) must be optimized .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Intermolecular interactions : Cl···Cl (3.44 Å) and Cl···O (3.14–3.17 Å) contacts stabilize the crystal lattice, explaining deviations in reported bond angles .
  • Hydrogen bonding : C-H···N interactions (2.8–3.0 Å) influence packing patterns, which vary with solvent polarity .
    Methodology : Compare experimental data (e.g., R-factor <0.05) with DFT-optimized geometries to identify discrepancies caused by crystal-packing forces .

Q. How do reaction conditions influence regioselectivity during chlorination of nicotinamide precursors?

  • Sulfuryl chloride (SO₂Cl₂) : Prefers electrophilic substitution at the 5-position due to electron-donating methyl groups at 4 and 6 positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance chlorination efficiency but may promote side reactions (e.g., dichlorination) if not quenched promptly .
    Data Insight : Yields drop below 60% if temperature exceeds 50°C during Step 1 .

Q. What strategies optimize the hydrolysis of 2,5-dichloro-4,6-dimethylnicotinonitrile to the target amide?

  • Acid selection : Concentrated HCl (≥6M) achieves >85% conversion vs. H₂SO₄ (≤70%).
  • Catalytic additives : Trace amounts of NaNO₂ accelerate nitrile-to-amide conversion .
  • Reaction monitoring : FTIR tracking of the nitrile peak (~2220 cm⁻¹) ensures complete hydrolysis .

Q. How can researchers manage contradictory spectral data for this compound across studies?

  • Standardized protocols : Adopt IUPAC guidelines for NMR solvent (e.g., DMSO-d₆) and referencing (TMS at 0 ppm) .
  • Cross-validation : Compare IR, MS, and XRD data with computational models (e.g., Gaussian09) to identify solvent- or instrumentation-induced variations .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.
  • Molecular docking : AutoDock Vina for studying interactions with biological targets (e.g., enzymes) based on crystal structures .

Data Management and Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data for this compound research?

  • Repositories : Deposit spectral data in Chemotion or RADAR4Chem; crystallographic data in CCDC .
  • Metadata standards : Include synthesis conditions, instrument parameters (e.g., NMR frequency), and purity metrics (e.g., HPLC chromatograms) .

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Controlled recrystallization : Use single-solvent systems (e.g., ethanol) to avoid polymorph formation.
  • DSC analysis : Verify melting points via differential scanning calorimetry (heating rate: 10°C/min) .

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